Elbanizine
Overview
Description
- Amantadine is an antiviral medication that inhibits viral actions within the body. It is used to treat Parkinson’s disease and related symptoms, such as stiffness, tremors, and uncontrolled muscle movements caused by certain drugs .
- Additionally, it can be used to treat or prevent influenza A in both adults and children. its effectiveness may vary due to resistance in some flu virus strains .
- Available forms: tablets, capsules, and oral solution.
Preparation Methods
- The synthetic routes for amantadine involve chemical reactions to form the compound. Industrial production methods typically follow established protocols.
- Specific reaction conditions and detailed synthetic pathways are beyond the scope of this brief overview.
Chemical Reactions Analysis
- Amantadine is a symmetrical tricyclic amine that inhibits viral entry into host cells and affects viral uncoating, thus preventing replication.
- Common reactions include oxidation, reduction, and substitution . Reagents and conditions vary based on specific transformations.
- Major products depend on the reaction type and starting materials.
Scientific Research Applications
Antiviral Properties: Amantadine’s antiviral activity makes it valuable in preventing and treating various A-type influenza virus infections .
Parkinson’s Disease: It is used to manage symptoms associated with Parkinson’s disease, particularly dyskinesia (sudden uncontrolled movements).
Research in Other Fields: While primarily known for its antiviral and Parkinson’s-related effects, further research explores its potential in other areas.
Mechanism of Action
- Amantadine’s mechanism involves dopamine agonism . By increasing dopamine levels in the brain, it helps regulate body movements and mitigate Parkinson’s symptoms .
- Its antiviral action occurs through inhibition of viral entry and uncoating processes.
Comparison with Similar Compounds
- Amantadine belongs to the adamantane class of antiviral agents.
- Similar compounds include rimantadine , which shares structural features but is less commonly used due to resistance issues .
Properties
IUPAC Name |
N-[2-(4-benzhydrylpiperazin-1-yl)ethyl]-2,6-dimethyl-3-nitropyridin-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31N5O2/c1-20-19-24(25(31(32)33)21(2)28-20)27-13-14-29-15-17-30(18-16-29)26(22-9-5-3-6-10-22)23-11-7-4-8-12-23/h3-12,19,26H,13-18H2,1-2H3,(H,27,28) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMCHYTVPUAJEMM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=N1)C)[N+](=O)[O-])NCCN2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31N5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20149349 | |
Record name | Elbanizine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20149349 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
445.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
110629-41-9 | |
Record name | Elbanizine [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110629419 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Elbanizine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20149349 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ELBANIZINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S39YD087F9 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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